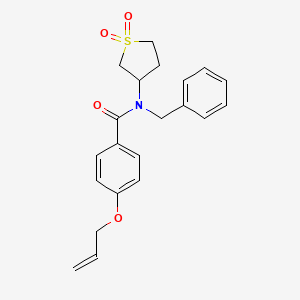

4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

4-(Allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative characterized by:

- Core structure: A benzamide scaffold substituted with an allyloxy group at the para position.

- Functional groups: A sulfone-containing tetrahydrothiophene ring (1,1-dioxidotetrahydrothiophen-3-yl) and an N-benzyl moiety.

Properties

IUPAC Name |

N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-13-26-20-10-8-18(9-11-20)21(23)22(15-17-6-4-3-5-7-17)19-12-14-27(24,25)16-19/h2-11,19H,1,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFMAXSTPAJAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR), drawing on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an allyloxy group, a benzyl moiety, and a tetrahydrothiophen-3-yl unit with a 1,1-dioxide functional group. Its molecular formula is C₁₈H₁₉N₃O₂S, and it has a molecular weight of approximately 341.42 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's pharmacological properties.

Synthesis

The synthesis of 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. Initial steps may include the formation of the allyloxy group followed by the introduction of the benzyl and thiophene components through amide bond formation. The synthetic route can be optimized for yield and purity based on established protocols in organic chemistry.

Anticancer Activity

Research indicates that compounds similar to 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzamide fragment can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. In vitro assays demonstrated that certain analogs achieved over 90% inhibition against epidermal growth factor receptor (EGFR) at low concentrations (10 nM) .

Antimicrobial Properties

The compound's biological profile also suggests potential antimicrobial activity. Similar compounds have been tested against various pathogens, showing efficacy against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum . The mechanism often involves targeting specific metabolic pathways or inhibiting essential proteins within these organisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this class of compounds. Key findings include:

- Substituent Effects : The nature of substituents on the benzene rings significantly influences potency. For example, electron-donating groups enhance activity against certain targets .

- Ring Modifications : Variations in the thiophene structure can alter binding affinity to target proteins, impacting overall efficacy .

Case Studies

Several studies have investigated related compounds in clinical settings:

- In Vitro Studies : A series of benzamide derivatives were tested for their cytotoxic effects in multiple cancer cell lines, revealing that modifications to the allyloxy group led to enhanced selectivity for cancerous cells over normal cells .

- In Vivo Models : Animal studies have shown promising results for compounds structurally related to 4-(allyloxy)-N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, indicating potential for development as therapeutic agents against tumors .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₂S |

| Molecular Weight | 341.42 g/mol |

| Anticancer Activity | >90% inhibition at 10 nM |

| Antimicrobial Activity | Effective against T. gondii and P. falciparum |

| Key Modifications | Influence potency significantly |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The allyloxy group offers a reactive site for further functionalization (e.g., crosslinking in ADCs), whereas longer alkyl chains (pentyloxy, hexyloxy) enhance lipophilicity and membrane permeability .

- Stereoelectronic Properties : The sulfone group in the tetrahydrothiophene ring stabilizes the molecule through strong electron-withdrawing effects, influencing binding interactions in biological systems .

Yield Comparison :

- Analog 8a (3-nitrobenzyloxy derivative): 50% yield after purification .

- Analog 10a (3-aminobenzyloxy derivative): 70% yield via reductive amination .

Physicochemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.